![molecular formula C7H4N2O3 B105994 3-Hydroxy-4-nitrobenzonitrile CAS No. 18495-15-3](/img/structure/B105994.png)
3-Hydroxy-4-nitrobenzonitrile
Overview
Description
3-Hydroxy-4-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O3 . It is one of the main photoproducts formed during the photolytic destruction of the herbicide bromoxynil .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-nitrobenzonitrile consists of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . It has a strong UV absorption property .Physical And Chemical Properties Analysis
3-Hydroxy-4-nitrobenzonitrile has a molecular weight of 164.12 g/mol . It has a topological polar surface area of 89.8 Ų . It is also characterized by a strong UV absorption property .Scientific Research Applications
Synthesis of Other Compounds
“3-Hydroxy-4-nitrobenzonitrile” can be used in the synthesis of other chemical compounds. For example, it can be used in the synthesis of “3-azido-4-methoxybenzonitrile” and "4-methoxy-3-nitrobenzonitrile" .
Photolytic Destruction of Herbicides
“3-Hydroxy-4-nitrobenzonitrile” is one of the main photoproducts formed during the photolytic destruction of the herbicide bromoxynil . This suggests that it could be used in environmental research to understand the breakdown of certain herbicides.
Mass Spectrometry
Although not directly related to “3-Hydroxy-4-nitrobenzonitrile”, its close relative “3-Nitrobenzonitrile” has been used as a matrix for the matrix-assisted ionization vacuum method for mass spectrometry . This suggests that “3-Hydroxy-4-nitrobenzonitrile” might also have potential applications in this field.
Chemical Research
Due to its unique chemical structure, “3-Hydroxy-4-nitrobenzonitrile” can be used in chemical research to study the properties and reactions of nitrobenzonitriles .
Pharmaceutical Research
“3-Hydroxy-4-nitrobenzonitrile” could potentially be used in pharmaceutical research. The nitro group and the hydroxy group in its structure could make it a useful compound in the synthesis of pharmaceutical drugs .
Material Science
In material science, “3-Hydroxy-4-nitrobenzonitrile” could be used in the development of new materials due to its unique chemical properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNIFYUIFUWEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568388 | |
Record name | 3-Hydroxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18495-15-3 | |
Record name | 3-Hydroxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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